molecular formula C13H22O3 B14303182 Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate CAS No. 114351-61-0

Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate

Cat. No.: B14303182
CAS No.: 114351-61-0
M. Wt: 226.31 g/mol
InChI Key: ZWYLCXZCZYPLAM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate is an organic compound with a complex structure that includes an ester functional group, a double bond, and multiple alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is alkylated with an appropriate alkyl halide under basic conditions, followed by decarboxylation to yield the desired ester . The reaction conditions often involve the use of sodium ethoxide in ethanol as the base, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the compound can also interact with enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-2-(2-methylpropanoyl)hexanoate: Similar structure but lacks the double bond.

    Ethyl 2-methyl-2-(2-methylpropanoyl)butanoate: Shorter carbon chain.

    Ethyl 2-methyl-2-(2-methylpropanoyl)oct-5-enoate: Longer carbon chain.

Uniqueness

Ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate is unique due to the presence of both an ester group and a double bond, which allows it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable compound for research and industrial applications.

Properties

114351-61-0

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

ethyl 2-methyl-2-(2-methylpropanoyl)hex-5-enoate

InChI

InChI=1S/C13H22O3/c1-6-8-9-13(5,11(14)10(3)4)12(15)16-7-2/h6,10H,1,7-9H2,2-5H3

InChI Key

ZWYLCXZCZYPLAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CCC=C)C(=O)C(C)C

Origin of Product

United States

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